molecular formula C7H5Cl2NaO2S B13157873 Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate

Cat. No.: B13157873
M. Wt: 247.07 g/mol
InChI Key: CNPVQFAXGBTYDO-UHFFFAOYSA-M
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Description

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is a sodium salt of a substituted benzene sulfinic acid. Its structure features a benzene ring substituted with chlorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a sulfinate (-SO₂⁻) group at the 1 position. This compound is of interest in organic synthesis due to the electron-withdrawing effects of chlorine and the nucleophilic properties of the sulfinate group.

Properties

Molecular Formula

C7H5Cl2NaO2S

Molecular Weight

247.07 g/mol

IUPAC Name

sodium;2,6-dichloro-3-methylbenzenesulfinate

InChI

InChI=1S/C7H6Cl2O2S.Na/c1-4-2-3-5(8)7(6(4)9)12(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

CNPVQFAXGBTYDO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Route Followed by Sulfinate Formation

A common industrial and laboratory approach to sodium aryl sulfinates involves starting from the corresponding aryl sulfonyl chloride, which is then converted to the sulfinate salt by reaction with sodium sulfite or sodium sulfite in alkaline aqueous media.

Typical procedure:

  • Step 1: Synthesis or procurement of 2,6-dichloro-3-methylbenzenesulfonyl chloride. This intermediate can be prepared by chlorosulfonation of 2,6-dichloro-3-methylbenzene or by other sulfonation methods.

  • Step 2: The sulfonyl chloride is dissolved in an organic solvent such as dichloromethane.

  • Step 3: This solution is added dropwise into an aqueous solution of sodium sulfite under controlled alkaline conditions (often maintained by adding sodium hydroxide), typically at about 80°C with stirring.

  • Step 4: After reaction completion, the organic solvent is removed by distillation, and the aqueous solution containing sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is cooled to induce crystallization.

  • Step 5: The solid sulfinate salt is isolated by filtration, washed, and dried.

This method is advantageous in preventing hydrolysis of the sulfonyl chloride and allows solvent recovery, reducing environmental impact. It is analogous to the process described for sodium 4-methylbenzenesulfinate synthesis, which can be adapted for the 2,6-dichloro-3-methyl derivative by using the appropriately substituted sulfonyl chloride.

Step Reagents/Conditions Purpose/Outcome
1 2,6-Dichloro-3-methylbenzenesulfonyl chloride in dichloromethane Starting sulfonyl chloride solution
2 Aqueous sodium sulfite + NaOH, 80°C Conversion to sulfinate salt
3 Distillation to remove solvent Concentration of aqueous sulfinate solution
4 Cooling and filtration Isolation of sodium sulfinate salt

Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Aromatic Ring

An alternative synthetic strategy involves direct nucleophilic substitution on a chlorinated aromatic precursor bearing a methyl group, such as 1,3-dichloro-2-methylbenzene or related derivatives, with sulfinate nucleophiles or by generating sulfinates in situ.

  • Step 1: Starting from 1,3-dichloro-2-methylbenzene, the aromatic ring can be functionalized by nucleophilic substitution using sodium sulfite or sodium sulfinate under elevated temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Step 2: The reaction proceeds via displacement of a chlorine atom by the sulfinate group, yielding this compound.

This method is less common for this specific compound due to the difficulty of regioselective substitution and potential side reactions but is a viable approach in aromatic sulfinate synthesis.

Industrial Intermediate Synthesis of 2,6-Dichlorotoluene

Since this compound is derived from 2,6-dichlorotoluene derivatives, industrial methods for preparing 2,6-dichlorotoluene are relevant.

  • Step 1: Diazotization of 2-methyl-3-chloroaniline in the presence of potassium nitrite and potassium chloride at low temperatures to form diazonium salts.

  • Step 2: Sandmeyer-type reaction with chloride salts to introduce chlorine atoms at desired positions.

  • Step 3: Purification and isolation of 2,6-dichlorotoluene.

This intermediate can then be further sulfonated and converted to the sulfinate salt.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Yield & Purity Industrial Suitability
Sulfonyl chloride + sodium sulfite High selectivity, solvent recovery, well-established Requires preparation of sulfonyl chloride intermediate Moderate to high yields; high purity after crystallization Highly suitable; scalable with environmental controls
Nucleophilic aromatic substitution Direct substitution, fewer steps Regioselectivity challenges; harsh conditions Variable yields; potential impurities Less favored industrially due to complexity
Barton-type decarboxylation Structural diversity, mild conditions Requires photolysis and catalysts; complex Moderate to high yields for some sulfinates Suitable for specialized syntheses; less common industrially
Diazotization and Sandmeyer for precursor Enables access to chlorinated intermediates Multi-step; requires careful temperature control High yields for intermediates Essential step in industrial synthesis of precursors

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Chlorosulfonation 2,6-Dichloro-3-methylbenzene SO2Cl2 or chlorosulfonic acid 2,6-Dichloro-3-methylbenzenesulfonyl chloride
2 Sulfinate formation Sulfonyl chloride Na2SO3, NaOH, H2O, ~80°C This compound
3 Diazotization (precursor) 2-Methyl-3-chloroaniline KNO2, HCl, KCl, 6-9°C Diazonium salt
4 Sandmeyer reaction Diazonium salt CuCl, KCl, 60°C 2,6-Dichlorotoluene

Chemical Reactions Analysis

Types of Reactions

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds .

Scientific Research Applications

Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,6-dichloro-3-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical structure and properties. This reactivity is crucial in various synthetic pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonate Derivatives

Sulfonates (R-SO₃⁻) differ from sulfinates (R-SO₂⁻) in oxidation state and reactivity. Sulfinates are more nucleophilic and prone to oxidation, making them valuable in cross-coupling reactions.

  • Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8) :

    • Contains a sulfonate group (-SO₃⁻) and an allyl substituent.
    • Sodium counterion enhances water solubility, similar to sodium sulfinates.
    • The allyl group may increase reactivity in polymerization compared to aromatic sulfinates .
  • Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) :

    • A naphthalene-based disulfonate with hydroxyl and sulfonate groups.
    • Dipotassium salt increases solubility in polar solvents.
    • The hydroxyl group enables hydrogen bonding, unlike the methyl group in the target compound .

Key Difference : Sulfinates (e.g., the target compound) are more reactive than sulfonates due to their lower oxidation state, enabling applications in radical reactions or as intermediates in asymmetric synthesis.

Chlorinated Aromatic Compounds

Chlorine substituents influence electronic properties and stability.

  • (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane (CAS 1936630-08-8) :

    • Shares the 2,6-dichloro substitution pattern with the target compound.
    • Methoxy and methylsulfane groups increase electron density, whereas the sulfinate group is strongly electron-withdrawing.
    • Molecular weight: 223.12 g/mol .
  • 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8): Nitro group (-NO₂) is more electron-withdrawing than methyl or sulfinate groups. Molecular weight: 222.03 g/mol, similar to chlorinated sulfinates. Likely less soluble in water due to the absence of ionic groups .

Key Difference: The sulfinate group in the target compound enhances water solubility compared to non-ionic chlorinated aromatics. Chlorine substituents in all compounds contribute to thermal stability and resistance to electrophilic attack.

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate Not provided C₇H₅Cl₂NaO₂S ~234.0 (estimated) Sulfinate (-SO₂⁻), Cl, CH₃ High solubility, nucleophilic
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₇NaO₃S ~158.15 (estimated) Sulfonate (-SO₃⁻), allyl Polymerization applications
(2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane 1936630-08-8 C₈H₈Cl₂OS 223.12 Cl, CH₃O, sulfane (-S-) Lipophilic, moderate reactivity
1,5-Dichloro-3-methoxy-2-nitrobenzene 74672-01-8 C₇H₅Cl₂NO₃ 222.03 Cl, NO₂, CH₃O Low solubility, thermally stable

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